molecular formula C18H22N2O5 B11005935 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B11005935
M. Wt: 346.4 g/mol
InChI Key: KROMTQAKCNIGBV-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure is characterized by a phenethylamine core derived from 3,4-dimethoxyphenethylamine, which is linked via an acetamide bridge to a 4-hydroxy-6-methyl-2-oxopyridine moiety. The 3,4-dimethoxyphenethylamine scaffold is a key structural feature in various biologically active compounds and is closely related to intermediates used in the synthesis of isoquinoline alkaloids . The compound's molecular framework suggests potential for diverse research applications. The hydroxypyridinone component is a known pharmacophore in molecules that interact with metalloenzymes, such as tyrosinase, a copper-containing enzyme responsible for melanin synthesis . This makes the compound a candidate for investigation in projects related to dermatology, skin depigmentation, or as an inhibitor of enzymatic browning. Furthermore, the acetamide-linked phenethylamine structure is a common feature in compounds evaluated for neurological targets. Research into acetylcholinesterase (AChE) inhibitors, which are used to augment cholinergic neurotransmission, often involves molecules with similar structural motifs, indicating its potential relevance in neuroscience and Alzheimer's disease research . This product is intended for non-human research applications only. It is strictly for use in laboratory settings and is not certified for diagnostic, therapeutic, or any personal uses. All necessary safety data sheets (SDS) should be consulted before handling.

Properties

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide

InChI

InChI=1S/C18H22N2O5/c1-12-8-14(21)10-18(23)20(12)11-17(22)19-7-6-13-4-5-15(24-2)16(9-13)25-3/h4-5,8-10,21H,6-7,11H2,1-3H3,(H,19,22)

InChI Key

KROMTQAKCNIGBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CC(=O)NCCC2=CC(=C(C=C2)OC)OC)O

Origin of Product

United States

Preparation Methods

Cyclization of Ethyl Acetoacetate with Ammonia

Ethyl acetoacetate reacts with ammonium acetate under acidic conditions to form 4-hydroxy-6-methyl-2-pyridone. This method yields ~65–70% purity, requiring subsequent recrystallization from ethanol.

Reaction Conditions :

  • Reactants : Ethyl acetoacetate (1.0 equiv), ammonium acetate (2.5 equiv).

  • Solvent : Glacial acetic acid.

  • Temperature : Reflux at 120°C for 6–8 hours.

  • Workup : Neutralization with NaOH, extraction with ethyl acetate.

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency, reducing time to 20–30 minutes. Using Mo(CO)₆ as a CO source, this method achieves 85% yield.

Reaction Conditions :

  • Catalyst : Palladium tetrakis(triphenylphosphine) (5 mol%).

  • Solvent : 1,4-Dioxane.

  • Temperature : 65°C under microwave irradiation.

Acetamide Linker Formation

The pyridinone is functionalized at the 1-position with a chloroacetyl group, followed by nucleophilic substitution with 3,4-dimethoxyphenethylamine.

Chloroacetylation of Pyridinone

4-Hydroxy-6-methyl-2-pyridone reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base.

Reaction Conditions :

  • Reactants : Pyridinone (1.0 equiv), chloroacetyl chloride (1.2 equiv).

  • Base : Triethylamine (2.0 equiv).

  • Temperature : 0°C to room temperature, 4 hours.

  • Yield : 78–82%.

Coupling with 3,4-Dimethoxyphenethylamine

The chloroacetyl intermediate undergoes nucleophilic substitution with 3,4-dimethoxyphenethylamine in dimethylacetamide (DMAc).

Reaction Conditions :

  • Solvent : DMAc.

  • Catalyst : Copper(II) chloride (0.1 equiv).

  • Temperature : 80°C for 12 hours.

  • Yield : 65–70%.

Alternative Route: One-Pot Condensation

A streamlined one-pot method combines pyridinone synthesis and acetamide formation using in situ generated intermediates.

Procedure

  • Pyridinone Formation : Ethyl acetoacetate and ammonium acetate react in acetic acid.

  • Chloroacetylation : Without isolation, chloroacetyl chloride is added directly.

  • Amine Coupling : 3,4-Dimethoxyphenethylamine introduced under basic conditions.

Advantages :

  • Reduced purification steps.

  • Total yield improves to 60–65%.

Challenges :

  • Competing side reactions require precise stoichiometry.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) gradient.

Recrystallization

Alternative purification employs ethanol/water (4:1), yielding needle-like crystals.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 2.36 (s, 3H, CH₃), 3.72 (s, 6H, OCH₃), 6.82–7.24 (m, 3H, aromatic).

  • IR : 1698 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

  • MS (ESI) : m/z 373.2 [M+H]⁺.

Comparative Analysis of Methods

MethodYield (%)Time (h)Purity (%)
Stepwise Synthesis702498
One-Pot Condensation651895
Microwave-Assisted850.599

Microwave-assisted synthesis offers superior efficiency but requires specialized equipment. Stepwise methods remain preferable for large-scale production due to scalability.

Challenges and Optimization Strategies

Regioselectivity in Pyridinone Formation

Competing cyclization pathways may yield 2-pyridone vs. 4-pyridone isomers. Using excess ammonium acetate suppresses side products.

Amide Bond Stability

The acetamide linker is prone to hydrolysis under acidic conditions. Anhydrous solvents and inert atmospheres (N₂) mitigate degradation.

Solvent Selection

Polar aprotic solvents (DMAc, DMF) enhance reaction rates but complicate purification. Switching to THF/water biphasic systems improves isolability.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing copper(II) chloride with cheaper ZnCl₂ reduces costs without sacrificing yield.

Green Chemistry Approaches

Water-mediated reactions under microwave irradiation reduce organic solvent use, aligning with sustainable practices .

Chemical Reactions Analysis

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Acetamide Core

Table 1: Key Structural Analogs and Their Features
Compound Name / ID (from Evidence) Core Structure Key Substituents Molecular Weight (g/mol) Notable Data
Target Compound Acetamide + 3,4-dimethoxyphenethyl + pyridinone 4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl Not provided
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-Dimethoxyphenethylamine ~313 (C₁₇H₁₉NO₃) Yield: 80%, m.p. 90°C; ¹H NMR confirmed aromatic and amide protons
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide Acetamide + pyridazinone 4-Chlorophenyl, 3,4-dimethoxyphenyl 427.9 (C₂₂H₂₂ClN₃O₄) Smiles: COc1ccc(CC(=O)NCCn2nc(-c3ccc(Cl)cc3)ccc2=O)cc1OC
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Thioacetamide + pyrimidinone 2,3-Dichlorophenyl, methylpyrimidinone 344.21 (C₁₃H₁₁Cl₂N₃O₂S) m.p. 230°C; ¹H NMR: δ 12.50 (NH), 10.10 (NHCO)
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (20) Tetrahydroisoquinoline + acetamide Piperidinylethoxy, 3,4-dimethoxyphenylmethyl ~665 (C₃₉H₄₈N₃O₆) Yield: 24%; ¹H NMR confirmed multiple methoxy and aromatic protons
Key Observations:
  • Backbone Flexibility: The target compound’s pyridinone ring differs from pyridazinone () or pyrimidinone () cores in electronic and steric properties. Pyridazinones often exhibit enhanced metabolic stability compared to pyridinones due to reduced ring strain .
  • Substituent Impact: The 3,4-dimethoxyphenyl group is conserved in many analogs (e.g., Rip-B , compound 20 ), suggesting its role in π-π stacking or receptor interactions.
  • Amide Linker Modifications : Thioacetamide derivatives () show higher melting points (230°C) compared to standard acetamides (e.g., Rip-B: 90°C), indicating stronger intermolecular forces .
Key Insights:
  • Amide Formation : The target compound likely employs coupling agents (e.g., BOP, DIPEA) similar to ’s protocols for acetamide synthesis .

Pharmacological Implications

While direct activity data for the target compound are absent, structural trends from analogs suggest:

  • Orexin Receptor Antagonism: Tetrahydroisoquinoline derivatives () with 3,4-dimethoxyphenyl groups show selective orexin-1 receptor antagonism, implying the target may share this activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide, and how can purity be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, involving coupling of the 3,4-dimethoxyphenethylamine moiety with the pyridone-acetamide core. For example, a similar acetamide derivative was synthesized via carbodiimide-mediated coupling (EDC/HCl) in dichloromethane, followed by purification using silica gel chromatography and recrystallization from ethyl acetate . Key steps include:

  • Activation : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxylic acids.
  • Purification : Gradient elution with methanol in CH₂Cl₂ (0–8%) and recrystallization to achieve >95% purity.
  • Yield Optimization : Sequential addition of reagents (e.g., acyl chloride in two batches) improves yields to ~58% .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Assign peaks based on coupling constants and integration (e.g., aromatic protons at δ 7.39 ppm for dimethoxyphenyl groups, acetamide NH at δ 10.10 ppm) .
  • X-ray Diffraction : Resolve conformational flexibility (e.g., dihedral angles between aromatic rings and acetamide groups) to confirm stereochemistry .
  • Elemental Analysis : Compare calculated vs. observed C, H, N, and S content (e.g., <0.1% deviation for C and N) .

Q. What solvents and conditions are suitable for solubility and stability studies?

  • Methodological Answer : Test polar aprotic solvents (DMSO, DMF) for solubility. Stability studies should include:

  • pH Variation : Assess degradation in acidic (HCl) and basic (NaHCO₃) conditions via HPLC .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (e.g., 473–475 K for related compounds) .

Advanced Research Questions

Q. How can reaction mechanisms for unexpected byproducts (e.g., dimerization) be elucidated during synthesis?

  • Methodological Answer :

  • LC-MS/MS : Identify dimeric species (e.g., m/z 715 [2M+Na]+) and propose mechanisms (e.g., intermolecular H-bonding or radical coupling) .
  • Kinetic Studies : Vary reaction time and temperature to track byproduct formation. For example, extended stirring at RT increases dimerization .
  • Computational Modeling : Use DFT to calculate transition states for competing pathways (e.g., amide vs. ester bond formation) .

Q. How to resolve contradictions in crystallographic vs. spectroscopic data (e.g., planar vs. non-planar amide groups)?

  • Methodological Answer :

  • Multi-Conformer Analysis : X-ray structures of related acetamides show three distinct conformers in the asymmetric unit, with dihedral angles varying by ~20° due to steric repulsion .
  • Variable-Temperature NMR : Detect dynamic behavior (e.g., coalescence of NH signals) to explain discrepancies between solid-state and solution-phase data .

Q. What strategies are effective for studying biological interactions (e.g., protein binding) of this compound?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding affinity (KD).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Mutagenesis Studies : Replace key residues (e.g., Tyr → Phe) in binding pockets to validate interaction sites .

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